molecular formula C20H19FN2 B12278971 3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile

3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile

Cat. No.: B12278971
M. Wt: 306.4 g/mol
InChI Key: HTLBLYDZCPUZTR-UHFFFAOYSA-N
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Description

3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the azetidine ring can be formed via a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This step is crucial for establishing the spirocyclic framework.

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing the yield and purity of the final product. This could involve scaling up the reaction conditions, such as using larger quantities of reagents and optimizing reaction times and temperatures. The use of continuous flow reactors might also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon

Scientific Research Applications

3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile apart is its specific combination of a fluorinated aromatic ring and a spirocyclic core. This unique structure can provide distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19FN2

Molecular Weight

306.4 g/mol

IUPAC Name

3-fluoro-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]benzonitrile

InChI

InChI=1S/C20H19FN2/c21-19-8-15(11-22)6-7-17(19)12-23-13-20(14-23)9-18(10-20)16-4-2-1-3-5-16/h1-8,18H,9-10,12-14H2

InChI Key

HTLBLYDZCPUZTR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CN(C2)CC3=C(C=C(C=C3)C#N)F)C4=CC=CC=C4

Origin of Product

United States

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